N-cyclooctyl-N'-(2-ethylphenyl)urea
Description
N-cyclooctyl-N'-(2-ethylphenyl)urea is a urea derivative characterized by a cyclooctyl group attached to one nitrogen atom and a 2-ethylphenyl group attached to the other. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
1-cyclooctyl-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-14-10-8-9-13-16(14)19-17(20)18-15-11-6-4-3-5-7-12-15/h8-10,13,15H,2-7,11-12H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGMTZAOZSQGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824153 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-N’-(2-ethylphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of cyclooctylamine with 2-ethylphenyl isocyanate in an organic solvent under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired urea derivative in good to excellent yields .
Industrial Production Methods
Industrial production of N-cyclooctyl-N’-(2-ethylphenyl)urea often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as solvent extraction, filtration, and recrystallization to purify the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-N’-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N-cyclooctyl-N’-(2-ethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares N-cyclooctyl-N'-(2-ethylphenyl)urea with key urea derivatives from the evidence, focusing on substituents, molecular properties, and applications:
Key Research Findings
Cycluron (N'-cyclooctyl-N,N-dimethylurea)
- Application : Used in herbicides like Alipur formulations for roadside vegetation control. Its cyclooctyl group enhances soil persistence, while dimethyl groups reduce phytotoxicity .
- Comparison : Unlike this compound, Cycluron lacks an aromatic substituent, which may limit its target specificity in complex environments.
Cumyluron and Pencycuron
- Structural Insights : Chlorophenyl and cyclopentyl groups in these compounds improve antifungal and herbicidal activity by increasing electrophilicity and steric hindrance .
- Divergence: The 2-ethylphenyl group in the target compound may offer greater solubility in non-polar matrices compared to chlorophenyl derivatives.
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea
- Pharmacological Potential: Fluorine substitution enhances metabolic stability and bioavailability, a trait that could be extrapolated to the ethylphenyl group in the target compound .
N-(2-Fluoro-4-chlorophenyl)urea
Physicochemical and Functional Differences
- Bioactivity : The ethylphenyl group may confer selective herbicidal activity by interacting with plant-specific enzymes, whereas dimethyl groups in Cycluron favor broader-spectrum action.
- Synthetic Complexity : Introducing a 2-ethylphenyl group requires regioselective synthesis, contrasting with simpler alkyl substitutions in analogs like Cycluron .
Notes and Limitations
Data Gaps : Direct experimental data on this compound (e.g., synthesis, efficacy) are absent in the evidence; comparisons rely on structural analogs.
Application Inference : Herbicidal use is hypothesized based on Alipur formulations but requires validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
